molecular formula C19H13F2N3O2S2 B6493166 2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 912625-10-6

2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No. B6493166
CAS RN: 912625-10-6
M. Wt: 417.5 g/mol
InChI Key: UHMMYXUVRSOVHQ-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C19H13F2N3O2S2. It has an average mass of 417.452 Da and a monoisotopic mass of 417.041718 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-b]pyridine moiety, a benzene ring, and a sulfonamide group . Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

While specific future directions for this compound are not available, thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could explore the potential of this compound in various therapeutic applications.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that F0695-0231 may also interact with multiple targets, potentially leading to a variety of biological effects.

Mode of Action

It has been suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

The specific biochemical pathways affected by F0695-0231 are currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F0695-0231 may also affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

F0695-0231 plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This indicates that F0695-0231 has a high affinity for these enzymes and can significantly influence their activity.

Cellular Effects

The effects of F0695-0231 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to potently inhibit PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Molecular Mechanism

The mechanism of action of F0695-0231 is complex and involves several molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ , indicating that it can bind to these enzymes and modulate their activity.

properties

IUPAC Name

2,4-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-8-7-12(20)10-14(17)21/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMMYXUVRSOVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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